5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a trifluoromethyl group at the 5-position
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity
Mechanism of Action
Target of Action
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It is known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Pathways
It is known that tfmp derivatives have been used in the protection of crops from pests . The synthesis of these compounds often encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Pharmacokinetics
It is known that the presence of a fluorine atom and a carbon-containing pyridine in tfmp derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Result of Action
It is known that tfmp derivatives are used in the protection of crops from pests . The presence of fluorine and pyridine structure results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It is known that tfmp derivatives are used in the protection of crops from pests . The use of these compounds should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The nature of these interactions is often characterized by strong binding affinities due to the presence of the trifluoromethyl group, which enhances the compound’s lipophilicity and electronic properties .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic processes, leading to alterations in cellular metabolism. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are facilitated by the unique structural features of this compound, which allow it to form stable complexes with its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with sustained alterations in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in the breakdown of specific metabolites, leading to an accumulation of these metabolites in the cell. Understanding the metabolic pathways associated with this compound is essential for elucidating its overall biochemical impact .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within different tissues can influence its overall efficacy and toxicity. Studies have shown that this compound tends to accumulate in specific tissues, which may enhance its therapeutic potential or contribute to its adverse effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the factors that influence the subcellular localization of this compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, which yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine as a precursor . Another approach involves the use of trifluoromethylation reagents under specific conditions to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine may involve vapor-phase reactions with transition metal-based catalysts at high temperatures. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C with catalysts such as iron fluoride can be used to produce key intermediates for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoromethylation reagents, oxidizing agents, and reducing agents. Conditions such as high temperatures, specific catalysts, and solvents are often employed to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[3,2-b]pyridine compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
- Fluorinated quinolines
Uniqueness
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its fused pyridine-pyrrole structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the trifluoromethyl group enhances the compound’s stability and reactivity, making it more effective in various applications .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHDABSKCYWHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659723 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-94-6 | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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